molecular formula C20H24N2O4 B2704875 tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate CAS No. 220741-24-2

tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2704875
CAS No.: 220741-24-2
M. Wt: 356.422
InChI Key: NGJTVCBTEPRMSB-UHFFFAOYSA-N
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Description

tert-Butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a methylene bridge, which is further linked to a carbamoyl group and a 4-(benzyloxy)phenyl moiety. The benzyloxy substituent contributes to its hydrophobicity and steric bulk, influencing its solubility and reactivity in synthetic applications. This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide chemistry or drug development, where the Boc group serves as a temporary protective moiety for amines . Its structural complexity necessitates precise characterization via NMR, HRMS, and X-ray crystallography, as evidenced by similar compounds in the literature .

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)21-13-18(23)22-16-9-11-17(12-10-16)25-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJTVCBTEPRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyloxy-substituted phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in biological research to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, forming a stable complex that inhibits the enzyme’s activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural Variations and Substituent Effects
Compound Name Key Substituents Structural Impact Reference
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 4-Hydroxyphenyl instead of benzyloxy Increased polarity due to -OH group; enhanced hydrogen bonding capacity
Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate 3-Aminophenyl and benzyl groups Higher solubility in polar solvents due to -NH2; potential for crosslinking
tert-Butyl N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}ethyl)carbamate Trifluoromethoxy (-OCF3) group Enhanced electron-withdrawing effects; improved metabolic stability
tert-Butyl {(1S,2S)-1-[4-(benzyloxy)benzyl]-3-chloro-2-hydroxypropyl}carbamate Chloro and hydroxy groups Steric hindrance and chiral centers; potential for stereoselective synthesis

Key Observations :

  • Polarity: Replacement of benzyloxy with hydroxyl (e.g., ) or amino groups (e.g., ) increases solubility in aqueous or polar organic solvents.
  • Electronic Effects : Electron-withdrawing groups like -OCF3 () enhance stability against nucleophilic attack compared to electron-donating benzyloxy.
  • Steric Effects : Bulky substituents (e.g., chloro and hydroxy in ) influence reaction kinetics and regioselectivity in subsequent synthetic steps.
Physicochemical Properties
  • Solubility: The benzyloxy group in the target compound reduces solubility in polar solvents, as seen in related compounds like benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate, where amino groups improve aqueous solubility .
  • Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability (decomposition >200°C), but substituents like -OCF3 () may lower melting points due to disrupted crystallinity.

Biological Activity

Introduction

tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate, with the CAS number 220741-24-2, is a carbamate derivative that has garnered attention in various fields of biological research. This compound is characterized by its unique structural features, including a tert-butyl group, a benzyloxy group, and a phenylcarbamoyl moiety. Its potential applications span organic synthesis, medicinal chemistry, and enzyme inhibition studies.

  • Molecular Formula : C20_{20}H24_{24}N2_2O4_4
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 220741-24-2

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and a benzyloxy-substituted phenyl isocyanate in the presence of a base such as triethylamine. This process yields the compound through nucleophilic substitution reactions, which are fundamental in organic chemistry.

The mechanism of action of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of target enzymes, thus preventing substrate access and inhibiting enzymatic activity. This inhibition can be classified into competitive, non-competitive, or uncompetitive inhibition depending on the nature of the interaction.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has shown promising results in inhibiting AChE, an enzyme critical for breaking down acetylcholine in synaptic clefts. Inhibition of AChE is a common therapeutic strategy for conditions like Alzheimer's disease.
    • IC50_{50} values indicate effective inhibition levels comparable to established inhibitors such as donepezil.
  • BACE1 Inhibition :
    • BACE1 (Beta-site APP-cleaving enzyme 1) is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease pathology. Studies have demonstrated that this compound can inhibit BACE1 activity effectively.
    • Docking studies suggest that the structural motifs within the compound facilitate strong binding to BACE1's active site.

Case Studies

A series of case studies have explored the biological effects of this compound:

  • Study on Neuroprotection : In vitro assays using neuronal cell lines (e.g., SH-SY5Y cells) demonstrated that treatment with this compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions.
  • Animal Model Studies : In transgenic mouse models of Alzheimer's disease, administration of this compound led to significant reductions in amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Data Tables

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_2O4_4
Molecular Weight356.4 g/mol
CAS Number220741-24-2
AChE Inhibition IC50_{50}0.097 µM
BACE1 Inhibition IC50_{50}1.2 µM

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